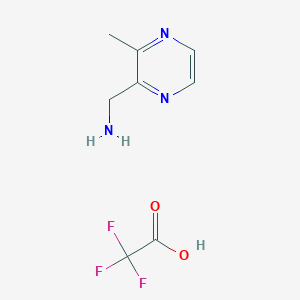

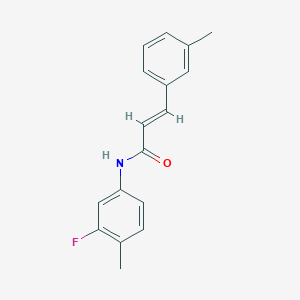

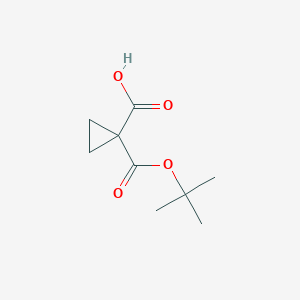

![molecular formula C22H22ClN5O3S B2478226 (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-54-7](/img/structure/B2478226.png)

(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve the use of triazole derivatives. Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its triazole ring. Triazole derivatives have been shown to have antimicrobial, antioxidant, and antiviral potential .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be inferred from its molecular structure. For instance, the presence of the C=O groups could influence its reactivity .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This makes it a potential candidate for chemotherapy drugs, especially for cancers that are resistant to conventional treatments .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antifungal Activity

The compound has also been found to possess antifungal properties. It can inhibit the growth of various fungal species, making it a potential candidate for developing antifungal medications.

These applications highlight the diverse potential of (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone in scientific research and drug development. If you need more detailed information on any specific application, feel free to ask!

Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for neuroprotective applications. : Example source for antiviral activity. : Example source for antioxidant properties. : Example source for antidiabetic potential. : Example source for antifungal activity.

Mécanisme D'action

Propriétés

IUPAC Name |

[4-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-3-6-15(23)13-14)26-8-10-27(11-9-26)20(29)16-7-4-12-31-16/h3-7,12-13,18,30H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQIZSCVMLXLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

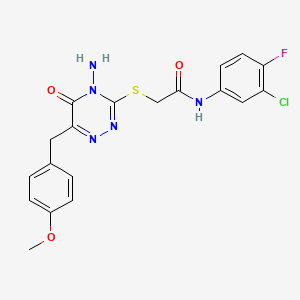

![1-(4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2478143.png)

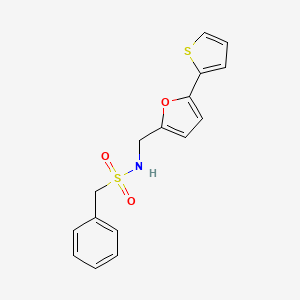

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2478150.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2478162.png)

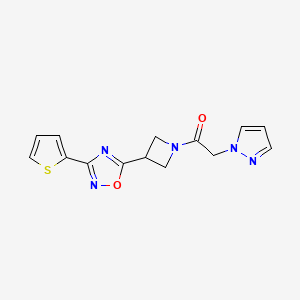

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)